Xanthiside
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Overview
Description
Preparation Methods
Xanthiside can be synthesized through several methods. One common synthetic route involves the condensation reaction between thiazine and ketone compounds. Another method includes the reaction of ketone compounds with thioacetic acid esters under basic conditions . Industrial production of this compound typically involves the extraction of the compound from the fruits of Xanthium sibiricum using solvents like methanol, followed by purification through column chromatography .
Chemical Reactions Analysis
Xanthiside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the glucoside moiety can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Xanthiside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Xanthiside involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may modulate the activity of key proteins involved in these processes .
Comparison with Similar Compounds
Xanthiside is unique due to its thiazinedione glycoside structure, which is not commonly found in other plants. Similar compounds include:
Xanthiazone: Another thiazinedione glycoside with similar biological activities.
Goitrin: A sulfur-containing compound with anti-inflammatory properties.
Epigoitrin: Similar to Goitrin, it has been studied for its medicinal properties.
This compound stands out due to its unique combination of a thiazinedione core and a glucoside moiety, which contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
Xanthiside, also known as Xanthiazone O-β-D-glucoside, is a compound derived from various natural sources and has garnered attention for its potential biological activities, particularly in the context of xanthine oxidase (XO) inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Overview of Xanthine Oxidase
Xanthine oxidase is an enzyme involved in the metabolism of purines, leading to the production of uric acid and reactive oxygen species (ROS). Elevated XO activity is associated with conditions such as gout and oxidative stress-related diseases. Thus, inhibitors of XO are of significant interest for therapeutic applications.
This compound has been shown to exhibit xanthine oxidase inhibitory activity , which can help manage hyperuricemia and its associated disorders. The compound acts by binding to the active site of XO, thereby preventing the conversion of hypoxanthine and xanthine to uric acid. This inhibition not only reduces uric acid levels but also decreases oxidative stress by limiting ROS production.
Inhibition Studies
Recent studies have quantified the inhibitory effects of this compound on XO:
- IC50 Values : The IC50 value of this compound when using xanthine as a substrate was reported at 52.75 μg/mL, indicating a potent inhibitory effect compared to other natural compounds .
- Comparative Analysis : In a comparative study involving various extracts, this compound demonstrated competitive inhibition similar to that of allopurinol, a standard treatment for gout .
Chemical Composition and Activity
The chemical composition analysis of extracts containing this compound revealed several active constituents contributing to its biological activity. For instance:
Compound | IC50 (μg/mL) | Substrate Used |
---|---|---|
This compound | 52.75 | Xanthine |
Limonene | 37.69 | Hypoxanthine |
2-Methyl Ester-1H-Pyrrole-4-Carboxylic Acid | 48.86 | Xanthine |
This table illustrates how this compound compares with other compounds in terms of XO inhibition potency .
Case Studies
- Study on Plant Extracts : A study examining the essential oil from P. chinensis found that fractions containing this compound exhibited significant XO inhibition, supporting its potential application in managing gout .
- Synergistic Effects : Another investigation into the combined effects of this compound with other natural products suggested enhanced efficacy when used in conjunction with flavonoids like quercetin, which also possess antioxidant properties .
Properties
Molecular Formula |
C17H23NO8S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
8,8-dimethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione |
InChI |
InChI=1S/C17H23NO8S/c1-17(2)7(3-8(20)11-15(17)27-6-10(21)18-11)5-25-16-14(24)13(23)12(22)9(4-19)26-16/h3,9,12-14,16,19,22-24H,4-6H2,1-2H3,(H,18,21)/t9-,12-,13+,14-,16-/m1/s1 |
InChI Key |
AKXSDYSKIVXIJA-JCILWVLBSA-N |
Isomeric SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)COC3C(C(C(C(O3)CO)O)O)O)C |
Origin of Product |
United States |
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